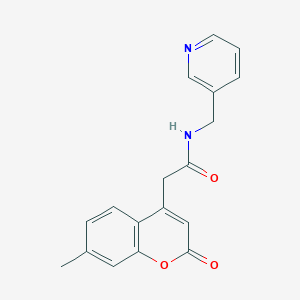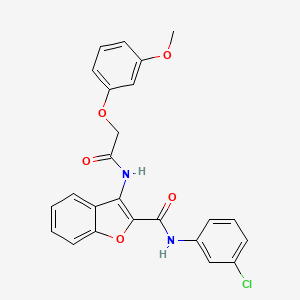
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-3-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-3-ylmethyl)acetamide, also known as P3C, is a small molecule inhibitor that has gained significant attention in scientific research. P3C has been found to have a wide range of potential applications, including as an anti-inflammatory agent, an immunomodulatory agent, and a cancer therapeutic agent.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Design and Synthesis of Novel Compounds
Research has focused on designing and synthesizing derivatives based on the chromen-4-yl and pyridin-yl motifs due to their biological relevance. For example, thiazolidin-4-ones derived from chromen-4-yl acetic acid have been synthesized for potential antibacterial activity, highlighting the versatility of chromen-4-yl compounds in medicinal chemistry (Čačić et al., 2009).
Chemical Reactivity and Oxidation Studies
Oxidation reactivity channels for pyridin-yl acetamides have been explored, demonstrating the chemical versatility of these compounds. This research aids in understanding the oxidation mechanisms and potential for creating novel derivatives with unique properties (Pailloux et al., 2007).
Novel Methodologies in Synthesis
Innovative synthetic routes for creating pyridin-2(1H)-ones via re-cyclization of acetamides showcase advanced methods in organic synthesis, opening up new possibilities for the development of compounds with potential therapeutic applications (Lácová et al., 2018).
Biological and Pharmacological Applications
Anti-inflammatory and Antipyretic Activities
The synthesis and evaluation of pyridone and chromenopyridone derivatives have been conducted, with some compounds displaying promising anti-inflammatory, antipyretic, and ulcerogenic activities. This research indicates the potential of these derivatives for therapeutic use in treating inflammation and fever (Fayed et al., 2021).
Antimicrobial and Corrosion Inhibition
Synthesized derivatives have also been tested for antimicrobial activities and as corrosion inhibitors, showing the multifaceted applications of these compounds beyond pharmaceuticals, including industrial applications (Darwish et al., 2014).
Propiedades
IUPAC Name |
2-(7-methyl-2-oxochromen-4-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12-4-5-15-14(9-18(22)23-16(15)7-12)8-17(21)20-11-13-3-2-6-19-10-13/h2-7,9-10H,8,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDZHFTVDJTLFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2771448.png)




![6-[5-(7H-Purin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2771459.png)



![N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2771466.png)
![3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2771468.png)

![4-chloro-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B2771470.png)
![5-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2771471.png)